molecular formula C12H9F3N2OS B269525 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B269525
M. Wt: 286.27 g/mol
InChI Key: AJGXZYXSVJUKBU-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a useful research compound. Its molecular formula is C12H9F3N2OS and its molecular weight is 286.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F3N2OS

Molecular Weight

286.27 g/mol

IUPAC Name

2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C12H9F3N2OS/c1-19-11-16-6-5-10(17-11)18-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3

InChI Key

AJGXZYXSVJUKBU-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In THF, a phenoxide was prepared from 3-(trifluoromethyl)phenol (4.54 g, 0.0187×1.5 mol) was mixed with NaH (1.12 g (ca. 60% in mineral oil), 0.0187×1.5 mol), and 4-chloro-2-(methylthio)pyrimidine (Compound No. VII-1) (3.0 g, 0.0187 mol) was added thereto and the mixture was refluxed for about 10 hours. The reaction solution was partitioned between ethyl acetate and aqueous saturated sodium hydrogen carbonate to separate an organic phase. The organic phase was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and concentrated, then recrystallized from a methanol/water system to obtain the intermediate compound.
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